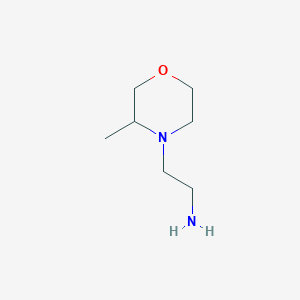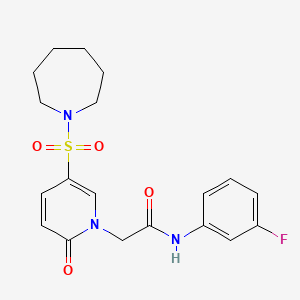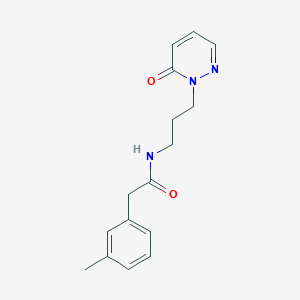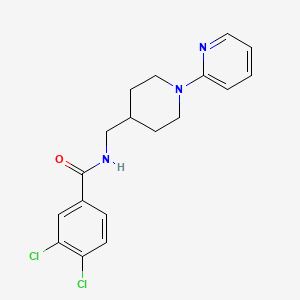![molecular formula C6H11NO2S2 B2976400 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 1935355-99-9](/img/structure/B2976400.png)
5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the bicyclo[2.2.1]heptane structure, which is a common structure in many organic compounds . The “5-(Methylsulfonyl)-2-thia-” part suggests the presence of a sulfur atom and a methylsulfonyl group in the structure.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar bicyclic compounds have been synthesized using Diels-Alder reactions . This involves a [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene, known as the dienophile .Molecular Structure Analysis
The bicyclo[2.2.1]heptane core suggests a three-ring structure with two carbon atoms shared by all rings . The “5-(Methylsulfonyl)-2-thia-” part indicates substitutions at the 5th and 2nd carbon in the ring .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, and solubility would depend on the specific structure and substituents of the compound .Wissenschaftliche Forschungsanwendungen
5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Wirkmechanismus
The mechanism of action of 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is not fully understood. However, it has been suggested that it may act on the GABAergic system, which is involved in the regulation of neuronal excitability. It has also been suggested that it may modulate the activity of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic properties. It has also been shown to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could focus on further investigating its mechanism of action and its effects on different neurotransmitter systems. Additionally, research could be conducted to investigate its potential use in the treatment of other neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a promising compound that has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties, and has been investigated for its potential use in the treatment of neurological and psychiatric disorders. While its mechanism of action is not fully understood, research on this compound has the potential to lead to the development of new drugs and treatments for a variety of conditions.
Synthesemethoden
5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane can be synthesized using a variety of methods, including the reaction of 2-thia-5-azabicyclo[2.2.1]heptane with dimethyl sulfoxide (DMSO) and methylsulfonyl chloride (MSCl). Another method involves the reaction of 2-thia-5-azabicyclo[2.2.1]heptane with methylsulfonyl chloride and sodium hydride (NaH). Both methods have been reported to yield high purity this compound.
Eigenschaften
IUPAC Name |
5-methylsulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c1-11(8,9)7-3-6-2-5(7)4-10-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZPANAUHAXMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CC1CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2976319.png)

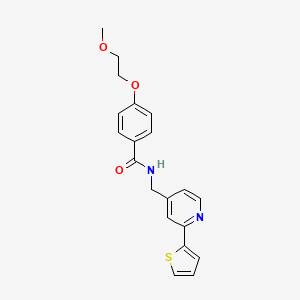


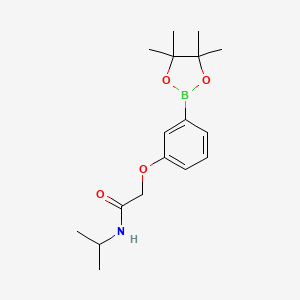
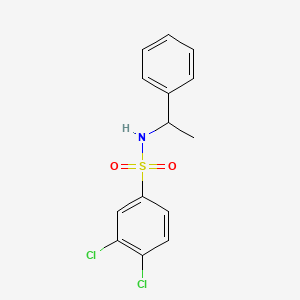


![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)
